molecular formula C9H12N4 B1468979 (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1342822-13-2

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B1468979
CAS No.: 1342822-13-2
M. Wt: 176.22 g/mol
InChI Key: KNQVLQRAUSGXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a chemical compound built upon the imidazo[4,5-b]pyridine heterocyclic scaffold, a structure of significant interest in chemical biology and drug discovery due to its close resemblance to naturally occurring purines . This structural analogy allows derivatives like this one to interact with a wide array of enzymatic targets and receptors, often resulting in potent pharmacological activities . The versatility of this core scaffold is demonstrated by its presence in compounds investigated for a broad spectrum of biological activities, including as kinase inhibitors for oncology research, antimicrobial and antiviral agents , anti-inflammatory agents , and modulators of the central nervous system . The specific substitution of a methanamine group at the 2-position and an ethyl group at the 3-position of the imidazo[4,5-b]pyridine core is strategically valuable for Structure-Activity Relationship (SAR) studies . The methanamine side chain can significantly influence the molecule's properties, such as its polarity, basicity, and potential for hydrogen bonding, which are critical for optimizing interactions with biological targets . The synthesis of the imidazo[4,5-b]pyridine core typically involves cyclocondensation reactions, such as those between appropriately substituted 2,3-diaminopyridine precursors and carbonyl compounds . This product is intended for use in such research and development activities. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The following table summarizes key potential research applications of the imidazo[4,5-b]pyridine scaffold that inform the value of this analogue : Biological Activity Therapeutic Research Area Anticancer & Kinase Inhibition Oncology Antimicrobial & Antiviral Infectious Diseases Anti-inflammatory Inflammation GABAA Receptor Modulation Central Nervous System (CNS)

Properties

IUPAC Name

(3-ethylimidazo[4,5-b]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-2-13-8(6-10)12-7-4-3-5-11-9(7)13/h3-5H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVLQRAUSGXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Method Details

Starting Materials

  • 2-chloro-3-nitropyridine is a key starting material.
  • Primary amines for substitution at the 3-position.
  • Substituted aldehydes for heterocyclization to form the imidazo ring.

Stepwise Synthesis Process

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • 2-chloro-3-nitropyridine is reacted with a primary amine in a mixed solvent system of water and isopropanol (H2O-IPA, 1:1).
  • Reaction conditions: 80 °C for 2 hours.
  • This step yields N-substituted intermediates.
Step 2: Reduction of Nitro Group to Diamine
  • The nitro group is reduced to a diamine using zinc dust and concentrated hydrochloric acid (Zn/HCl).
  • Conditions: 80 °C for 45 minutes.
  • This reduction is rapid and efficient, giving yields around 90%.
  • Alternative reducing agents like Zn/AcOH are slower (12 hours) and less efficient.
Step 3: Heterocyclization with Aldehydes
  • The diamine intermediate is reacted with substituted aldehydes under heating (85 °C) in H2O-IPA.
  • Reaction time: approximately 10 hours.
  • This step forms the imidazo[4,5-b]pyridine core with the desired substituents.

One-Pot Tandem Process

  • A one-pot tandem process combining SNAr, reduction, and heterocyclization has been developed.
  • This method is green and efficient, avoiding isolation of intermediates.
  • It proceeds under similar conditions: 80 °C for substitution and reduction, then 85 °C for cyclization.
  • Provides excellent yields and reduces reaction times significantly.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%)
SNAr (amine substitution) 2-chloro-3-nitropyridine, H2O-IPA 80 2 h High (~90%)
Reduction (nitro to diamine) Zn dust, concd HCl, H2O-IPA 80 45 min ~90%
Heterocyclization (imidazo ring) Substituted aldehyde, H2O-IPA 85 10 h Excellent
  • Use of Zn/HCl as reducing agent is superior to Zn/AcOH in terms of reaction time and yield.
  • The solvent system H2O-IPA supports green chemistry principles by reducing organic solvent use.

Representative Experimental Data

  • The synthesized imidazo[4,5-b]pyridine derivatives exhibit characteristic NMR and mass spectrometry profiles.
  • For example, 3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine shows:

    • ^1H NMR (300 MHz, CDCl3): Signals consistent with aromatic and alkyl protons.
    • ^13C NMR (75 MHz, CDCl3): Chemical shifts confirming the heterocyclic framework.
    • HRMS (EI): Molecular ion peak matching calculated molecular weight.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations
SNAr + Reduction + Cyclization (Stepwise) Substitution, Zn/HCl reduction, aldehyde cyclization High yield, clean, green solvents Longer total reaction time
One-Pot Tandem Process Combined SNAr, reduction, and cyclization Time-efficient, green, high yield Requires precise control of conditions
Catalytic Cyclization (Pd/Cu) Pd- or Cu-catalyzed amidation and cyclization Regioselective, versatile More complex catalyst systems
Solid Acid Catalysis (Al^3+-K10 clay) Acid-catalyzed heterocyclization Recyclable catalyst, mild conditions Less explored for this compound

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, reduced amine forms, and substituted imidazo[4,5-b]pyridine compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving the imidazo[4,5-b]pyridine scaffold. Notably, a green synthetic route has been developed that utilizes environmentally benign solvents, allowing for efficient production with minimal waste. The synthesis typically involves reactions between 2-chloro-3-nitropyridine and substituted primary amines under specific conditions to yield functionalized imidazo[4,5-b]pyridines .

Table 1: Synthesis Methods of Imidazo[4,5-b]pyridine Derivatives

MethodKey ReagentsYield (%)Notes
SNAr Reaction2-chloro-3-nitropyridine + amines70-90Utilizes green solvents like H2O-IPA
Lithium Bromide MediatedArylenediamine + esters60-85Solvent-free conditions
DBU Catalyzed CyclizationAmines + malononitrile50-95Mild conditions

Pharmacological Applications

The imidazo[4,5-b]pyridine derivatives, including (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, have shown promising pharmacological activities:

A. Kinase Inhibition
Research indicates that these compounds can serve as selective inhibitors for various kinases, which are crucial in many cellular processes and disease pathways. For instance, derivatives have been designed to target specific kinase pathways involved in cancer progression .

B. Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of imidazo[4,5-b]pyridine derivatives against various pathogens. The structure of this compound contributes to its efficacy against bacterial strains due to its ability to interact with bacterial enzymes and disrupt metabolic pathways .

C. Anti-inflammatory Effects
Some derivatives exhibit anti-inflammatory properties by modulating immune responses, making them potential candidates for treating inflammatory diseases. Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science:

A. Organic Electronics
The compound's unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films enhances its application in electronic devices .

B. Polymer Chemistry
Incorporating imidazo[4,5-b]pyridine derivatives into polymer matrices can improve the mechanical and thermal properties of materials. This modification is particularly useful in developing high-performance materials for various industrial applications .

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Kinase Inhibitor Development
A series of derivatives were synthesized and evaluated for their kinase inhibitory activity. The most potent compound demonstrated IC50 values in the nanomolar range against specific cancer-related kinases, indicating significant therapeutic potential.

Case Study 2: Antimicrobial Efficacy
In vitro studies showed that this compound exhibited strong activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The imidazo[4,5-b]pyridine core allows for diverse substitutions, which modulate physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features
(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 3-Ethyl, 2-methanamine C₉H₁₂N₄ 176.22 Balanced lipophilicity; versatile for derivatization
(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride 3-Methyl, 2-methanamine C₈H₁₀Cl₂N₄ 221.09 Reduced steric bulk; hydrochloride salt improves solubility
(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride 6-Bromo, 2-methanamine C₇H₇BrCl₂N₄ 284.97 Bromine enhances electrophilicity; potential halogen bonding
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 5,7-Dimethyl, 2-methanamine C₉H₁₂N₄ 176.22 Increased steric hindrance; may affect target binding
4-(7-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)-1-methyl-2(1H)-pyridinone 7-Chloro, 2-pyridinone C₁₂H₁₀ClN₃O 247.68 Chlorine and pyridinone enhance polarity and hydrogen-bonding capacity

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.
  • Stability : Electron-withdrawing groups (e.g., bromo in ) may reduce metabolic stability compared to alkyl-substituted analogs.

Biological Activity

(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and pharmacological implications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the construction of the imidazo[4,5-b]pyridine scaffold. A notable method includes the reaction of 2-chloro-3-nitropyridine with various amines under mild conditions to yield the desired product. The use of environmentally friendly solvents and catalysts has been emphasized in recent studies to enhance yield and reduce toxicity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases and enzymes related to cell proliferation and survival .

Pharmacological Studies

Recent pharmacological studies have demonstrated that this compound exhibits promising activity against various cancer cell lines. For instance, an MTT assay indicated that this compound significantly inhibits the proliferation of human cancer cells with an IC50 value in the micromolar range .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Reference
Anticancer ActivityHepG212.5
Enzyme InhibitionProtein Kinase B8.0
Antimicrobial ActivityE. coli15.0

Case Studies

  • Anticancer Activity : A study evaluating the effects of this compound on HepG2 liver cancer cells revealed a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway, highlighting its potential as a therapeutic agent in hepatocellular carcinoma treatment .
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit Protein Kinase B (AKT), a key regulator in cancer cell survival and metabolism. The results indicated that this compound effectively reduced AKT phosphorylation levels, suggesting a mechanism for its anticancer properties .

Q & A

Q. What are the optimal synthetic routes for (3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine?

The synthesis typically involves multistep procedures starting with imidazo[4,5-b]pyridine precursors. Key methods include:

  • Condensation reactions : Reacting pyridine-2,3-diamine derivatives with aldehydes or ketones under phase-transfer catalysis (e.g., benzaldehyde in DMF with p-toluenesulfonic acid) .
  • Cyclization strategies : Using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor, followed by alkylation with ethyl groups under reflux conditions .
  • Protection/deprotection steps : For example, trityl chloride can protect amines, followed by Pd/C-catalyzed hydrogenation to remove protecting groups (yields: 79.5–89%) .
    Critical parameters : Solvent choice (DMF, MeCN), catalyst (CAN/H₂O₂ for oxidative cyclization), and temperature control to minimize side products .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry and substituent positions (e.g., ethyl group at N3) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., mean C–C bond length: 0.002 Å, R factor: 0.046) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • DFT calculations : Validate electronic properties and optimize geometry (B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties?

DFT calculations predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactivity:

  • Reactivity hotspots : The ethyl group and methanamine moiety exhibit electron-donating effects, influencing nucleophilic attack sites .
  • Solvent effects : Polarizable continuum models (PCM) assess solvation energy, critical for drug design applications .
  • Validation : Compare computed IR spectra with experimental data to confirm tautomeric forms .

Q. How can researchers address contradictory data in reaction yields or regioselectivity?

  • Variable optimization : Screen solvents (DMF vs. MeCN), catalysts (CAN vs. p-toluenesulfonic acid), and temperatures to identify yield discrepancies .
  • Regioselectivity control : Use directing groups (e.g., arylidenemalononitriles) or steric hindrance to favor 3-ethyl substitution over other positions .
  • Case study : In phase-transfer catalysis, incomplete mixing may reduce yields; ultrasonic agitation improves homogeneity .

Q. What strategies optimize regioselectivity in imidazo[4,5-b]pyridine derivatives?

  • Substrate design : Pyridine-2,3-diamine derivatives react selectively with aldehydes at the α-position due to electronic effects .
  • Catalytic systems : Ceric ammonium nitrate (CAN) promotes oxidative cyclization with >80% regioselectivity for 3-ethyl substitution .
  • Steric effects : Bulky substituents (e.g., trityl groups) block undesired reaction sites during alkylation .

Q. How to design experiments to assess potential biological activity?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7) or microbial strains, referencing structural analogs with reported anticancer/antimicrobial activity .
  • Structure-activity relationship (SAR) : Modify the ethyl or methanamine groups and measure activity changes .
  • Computational docking : Simulate binding to histamine receptors (H3/H4) using AutoDock Vina .

Q. What are common impurities in synthesis, and how are they mitigated?

  • Byproducts : Incomplete deprotection (e.g., residual trityl groups) or over-alkylation.
  • Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) .
  • Analytical monitoring : TLC or HPLC (C18 column, 254 nm UV detection) tracks reaction progress .

Q. How to mechanistically explain cyclization reactions in imidazo[4,5-b]pyridine synthesis?

  • Pathway 1 : Condensation of pyridine-2,3-diamine with aldehydes forms Schiff bases, followed by acid-catalyzed cyclization .
  • Pathway 2 : Oxidative cyclization via CAN generates radical intermediates, closing the imidazole ring .
  • Kinetic studies : Arrhenius plots reveal activation energy (~50 kJ/mol) for rate-limiting steps .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts)?

  • Tautomerism : Imidazo[4,5-b]pyridines may exist as NH or N-ethyl tautomers; variable-temperature NMR distinguishes dynamic equilibria .
  • Solvent effects : DMSO-d₆ vs. CDCl₃ induces shifts in amine protons (Δδ ~0.5 ppm) .
  • Crystallographic validation : Compare experimental X-ray bond lengths with DFT-optimized structures .

Q. What experimental controls ensure reproducibility in multistep syntheses?

  • Stepwise monitoring : Isolate and characterize intermediates (e.g., trityl-protected amine ).
  • Batch consistency : Use anhydrous solvents and standardized catalyst concentrations .
  • Negative controls : Omit catalysts to confirm no background reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.